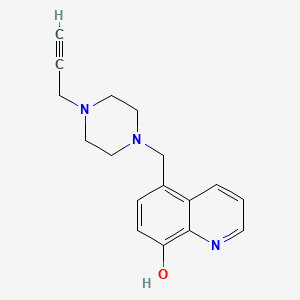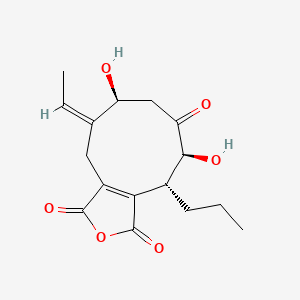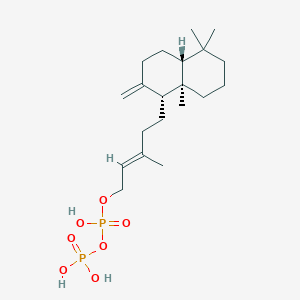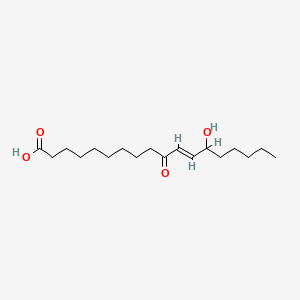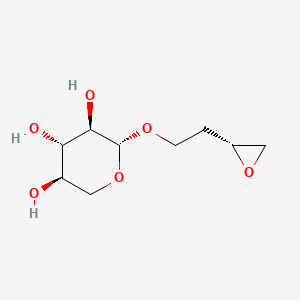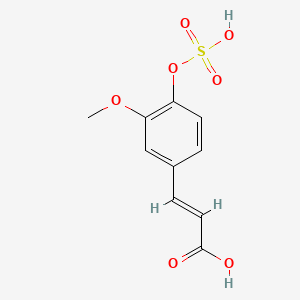
Ferulic acid 4-sulfate
Overview
Description
Synthesis Analysis
The synthesis of ferulic acid-4-O-sulfate involves the metabolic conversion of ferulic acid, a process that occurs as a result of digestion and phase II metabolism in the gut and liver. This conversion results in ferulic acid-4-O-sulfate being an abundant plasma metabolite, highlighting its significance in the metabolic fate of ferulic acid ingested through diet. Studies exploring the synthesis of ferulic acid derivatives, including sulfated and glucuronidated forms, have provided insights into the bioavailability and metabolism of ferulic acid in the human body (Piazzon et al., 2012).
Molecular Structure Analysis
The molecular structure of ferulic acid-4-O-sulfate is characterized by the addition of a sulfate group at the 4-position of ferulic acid. This modification significantly influences its biological activities and properties. The structural analysis of ferulic acid and its derivatives, including sulfated forms, is crucial for understanding their function and potential applications in various fields (Menozzi-Smarrito et al., 2011).
Chemical Reactions and Properties
Ferulic acid-4-O-sulfate exhibits unique chemical reactions and properties, distinguishing it from its parent compound, ferulic acid. Its solubility, reactivity, and interaction with biological molecules are influenced by the presence of the sulfate group. The chemical properties of ferulic acid-4-O-sulfate, including its reactivity and interactions, are key areas of research, particularly in the context of its antioxidant activities and potential health benefits (Van Rymenant et al., 2017).
Physical Properties Analysis
The physical properties of ferulic acid-4-O-sulfate, such as solubility, stability, and absorption characteristics, are essential for its application in various industries. These properties are influenced by the sulfate group, affecting its bioavailability and efficacy as a bioactive compound. Studies on the physical properties of ferulic acid derivatives provide insights into their potential uses in food, pharmaceuticals, and cosmetics (Ou & Kwok, 2004).
Chemical Properties Analysis
The chemical properties of ferulic acid-4-O-sulfate, including its antioxidant activity, are a focus of research due to the compound's potential health benefits. The sulfate group may modify the antioxidant capacity of ferulic acid, influencing its effectiveness in scavenging free radicals and protecting against oxidative stress. Research on the chemical properties of ferulic acid-4-O-sulfate is crucial for understanding its role in health and disease prevention (Graf, 1992).
Scientific Research Applications
Antioxidant Activity
Ferulic acid 4-sulfate and its metabolites have been studied for their antioxidant properties. Although ferulic acid-4'-O-sulfate exhibits very low antioxidant activity compared to its parent compounds, some products of phenolic acid metabolism, including other derivatives, still retain strong antioxidant properties. This aspect is crucial in understanding the role of these compounds in fruits and vegetables and their potential therapeutic applications (Piazzon et al., 2012).
Physiological Functions and Applications in Foods
Ferulic acid is recognized for its wide range of physiological functions, including antioxidant, antimicrobial, and anti-inflammatory activities. It is used extensively in the food and cosmetic industries, being a key ingredient in various products due to these properties. Its derivatives, including sulfates, are likely to share some of these beneficial effects (Ou & Kwok, 2004).
Metabolism and Bioavailability
Studies on the metabolism of ferulic acid derivatives, including sulfates, have shown that these compounds are metabolized through phase II metabolism in humans. This information is vital for understanding the bioavailability and potential health benefits of ferulic acid and its derivatives when consumed in foods (Menozzi-Smarrito et al., 2011).
Cardiovascular Health
Research has indicated that ferulic acid-4-O-sulfate, rather than ferulic acid, may have a significant role in relaxing arteries and lowering blood pressure in mice. This suggests potential cardiovascular benefits and the importance of metabolites of ferulic acid in mediating these effects (Van Rymenant et al., 2017).
Analytical Methodologies
Analytical methods for quantifying ferulic acid and its oligomers, including sulfates, are crucial for research and industrial applications. These methodologies help in understanding the concentration and effects of these compounds in various contexts (Barberousse et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O7S/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15/h2-6H,1H3,(H,11,12)(H,13,14,15)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPATWACAAOHTJ-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ferulic acid 4-O-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029200 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ferulic acid 4-sulfate | |
CAS RN |
86321-29-1, 151481-53-7 | |
| Record name | 2-Propenoic acid, 3-(3-methoxy-4-(sulfooxy)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferulic acid 4-O-sulfate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDV7C77DVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ferulic acid 4-O-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029200 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



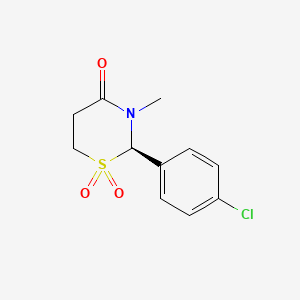
![4-[(13R)-2,13-dihydroxy-13-[(2R)-5-[(5R)-5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1235258.png)
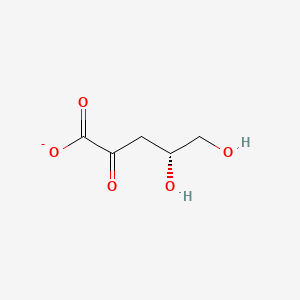
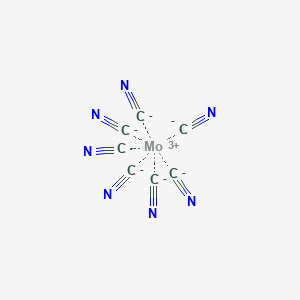
![Ethyl 5-acetyl-2-({[2-(2-ethoxybenzylidene)hydrazino]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B1235262.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-bromobenzohydrazide](/img/structure/B1235265.png)
![2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxy-N-(4-methylphenyl)acetamide](/img/structure/B1235266.png)
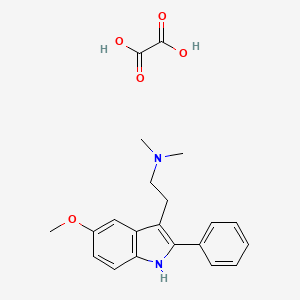
![(E)-but-2-enedioic acid;[4-[(1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl]phenyl] N,N-dimethylcarbamate](/img/structure/B1235268.png)
